molecular formula C7H6Cl2F3N3 B1395777 3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride CAS No. 1179362-45-8

3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride

Cat. No.: B1395777
CAS No.: 1179362-45-8
M. Wt: 260.04 g/mol
InChI Key: UHRFWUPAZAZUNZ-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride is a chemical compound with the molecular formula C7H6Cl2F3N3 . It has an average mass of 260.044 Da and a monoisotopic mass of 258.989075 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5ClF3N3O/c8-4-1-3(7(9,10)11)2-13-5(4)6(12)14-15/h1-2,6H,12H2 . The compound’s structure includes a pyridine ring substituted with a chloro group at the 3-position and a trifluoromethyl group at the 5-position .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 224.57 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound’s topological polar surface area is 56 Ų .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Trifluoromethylated Pyrazoles : A study by Bonacorso et al. (2003) described the synthesis of 3-aryl-5-hydroxy-5-trifluoromethyl-4,5-dihydro-1H-1-picolinoylpyrazole hydrochlorides, which are structurally related to the compound of interest. These were synthesized via a reaction involving β-methoxyvinyl trifluoromethyl ketones and 2-pyridinecarboxamidrazone (Bonacorso et al., 2003).

  • Organic Light Emitting Diodes (OLEDs) : Baranoff et al. (2012) researched blue phosphorescent OLEDs based on iridium complexes, which involved the cleavage of picolinate ligands. This study indicates the potential application of such compounds in the development of OLED technology (Baranoff et al., 2012).

  • Platinum Complexes for OLEDs : Chang et al. (2007) synthesized luminescent platinum(II) complexes containing isoquinolinyl indazolate ligands, with the process involving sodium picolinate and 3-trifluoromethyl-5-(2-pyridyl) pyrazole. This research contributes to the development of materials for OLEDs (Chang et al., 2007).

  • Synthesis of Antitumor Drugs : Jian-wen (2012) reported on the improved synthesis of the antitumor drug Sorafenib, using an intermediate that is structurally similar to the compound (Jian-wen, 2012).

  • Chemical and Bioactivity Behavior of Chromium Picolinate Derivatives : Chai et al. (2017) studied chromium(III) picolinate derivatives, examining their chemical activities, such as Fenton-like reactions. This research is significant for understanding the bioactivity of related compounds (Chai et al., 2017).

  • Trifluoromethyl-Iridium Complexes for OLEDs : Jou et al. (2009) developed a solution-processable high molecule iridium complex, demonstrating its application in creating efficient blue-green OLEDs (Jou et al., 2009).

Safety and Hazards

The compound is associated with several hazard statements, including H226, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P302+P352) .

Biochemical Analysis

Biochemical Properties

3-Chloro-5-(trifluoromethyl)picolinimidamide hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with specific enzymes involved in metabolic pathways, potentially inhibiting or activating their activity . The nature of these interactions can vary, ranging from covalent binding to non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can affect cell signaling pathways, potentially leading to altered cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation . This binding can result in changes in gene expression, ultimately affecting cellular function. The compound’s unique chemical structure allows it to interact with multiple targets, making it a versatile tool in biochemical research.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies . For instance, the compound may degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound can result in cumulative effects on cellular function, potentially leading to changes in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating specific metabolic pathways . At high doses, it may cause toxic or adverse effects, including cellular damage and altered organ function. Understanding the dosage effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors . These interactions can influence metabolic flux and metabolite levels, potentially leading to changes in cellular metabolism. For example, the compound may inhibit specific enzymes involved in metabolic pathways, leading to an accumulation of specific metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function . This compound can interact with specific transporters or binding proteins, influencing its localization and accumulation within cells. Understanding the transport and distribution of this compound is essential for its effective use in research and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

Properties

IUPAC Name

3-chloro-5-(trifluoromethyl)pyridine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3N3.ClH/c8-4-1-3(7(9,10)11)2-14-5(4)6(12)13;/h1-2H,(H3,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRFWUPAZAZUNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=N)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704348
Record name 3-Chloro-5-(trifluoromethyl)pyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179362-45-8
Record name 3-Chloro-5-(trifluoromethyl)pyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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